

Application Notes and Protocols: E3 Ligase Ligand-linker Conjugate 109

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Compound of Interest		
Compound Name:	E3 Ligase Ligand-linker Conjugate	
	109	
Cat. No.:	B12374436	Get Quote

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Introduction

E3 Ligase Ligand-linker Conjugate 109 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), specifically for the synthesis of the PROTAC SOS1 degrader HY-161636.[1][2] PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[3][4] This technology offers a promising therapeutic modality for targeting proteins implicated in various diseases, including cancer.[5][6]

This document provides detailed application notes and protocols relevant to the use of **E3 Ligase Ligand-linker Conjugate 109** in the synthesis and evaluation of SOS1 PROTACs.

Chemical Information



Compound Name	E3 Ligase Ligand-linker Conjugate 109
CAS Number	2911613-55-1
Molecular Formula	C23H29N3O4
Molecular Weight	411.49 g/mol
Application	Synthesis of PROTAC SOS1 degrader (HY-161636)[1][2]
Storage	Store at room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage conditions.[1]

Signaling Pathway

The Son of sevenless homolog 1 (SOS1) protein is a crucial guanine nucleotide exchange factor (GEF) that activates RAS proteins, key regulators of cell growth, proliferation, and survival.[7][8] Dysregulation of the RAS signaling pathway is a hallmark of many cancers. The PROTAC synthesized from **E3 Ligase Ligand-linker Conjugate 109** is designed to induce the degradation of SOS1, thereby inhibiting this oncogenic signaling cascade.



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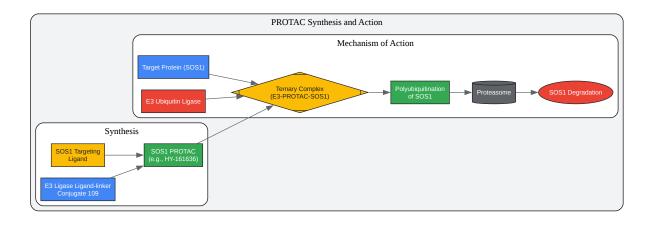
Caption: SOS1-Mediated RAS Signaling Pathway

PROTAC Assembly and Mechanism of Action

The synthesis of a PROTAC using **E3 Ligase Ligand-linker Conjugate 109** involves coupling it to a ligand that binds to the target protein, in this case, SOS1. The resulting PROTAC acts as a bridge, bringing the E3 ubiquitin ligase (recruited by the ligand from conjugate 109) and the



target protein (SOS1) into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.



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Caption: PROTAC Synthesis and Mechanism of Action

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using E3 Ligase Ligand-linker Conjugate 109

This protocol is a general guideline for the synthesis of a PROTAC by coupling **E3 Ligase Ligand-linker Conjugate 109** with a target protein ligand containing a suitable reactive group (e.g., a carboxylic acid). The specific reaction conditions may need to be optimized based on the properties of the target ligand. This protocol is based on general PROTAC synthesis methodologies described in the literature.



Materials:

- E3 Ligase Ligand-linker Conjugate 109
- Target protein ligand with a carboxylic acid functional group
- Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium
 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium
 hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine
- Anhydrous solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
- Reaction vessel (e.g., round-bottom flask)
- · Magnetic stirrer and stir bar
- Nitrogen or Argon atmosphere setup
- Purification system: Preparative HPLC or flash chromatography

Procedure:

- · Preparation:
 - Ensure all glassware is dry and the reaction is set up under an inert atmosphere (Nitrogen or Argon).
 - Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
- Activation:
 - Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3 equivalents) to the solution of the target protein ligand.
 - Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Coupling:



- In a separate vial, dissolve E3 Ligase Ligand-linker Conjugate 109 (1.1 equivalents) in a minimal amount of anhydrous DMF.
- Add the solution of E3 Ligase Ligand-linker Conjugate 109 to the activated target protein ligand solution.
- Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).
- Work-up and Purification:
 - Once the reaction is complete, quench the reaction by adding water.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by preparative HPLC or flash chromatography to obtain the final PROTAC.
- Characterization:
 - Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of the target protein (SOS1) in a cellular context.

Materials:

- Cancer cell line expressing the target protein (e.g., SW620 for SOS1)
- Cell culture medium and supplements



- Synthesized PROTAC
- DMSO (for stock solution)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Western blot transfer system
- Primary antibodies against the target protein (e.g., anti-SOS1) and a loading control (e.g., anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Seeding:
 - Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
 - Allow the cells to adhere overnight.
- PROTAC Treatment:
 - Prepare a stock solution of the PROTAC in DMSO.
 - Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 μM) for a specific duration (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO only).
- Cell Lysis:
 - After treatment, wash the cells with ice-cold PBS.



- Lyse the cells with lysis buffer and collect the cell lysates.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Western Blotting:
 - Normalize the protein amounts and prepare samples for SDS-PAGE.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
 - Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the target protein band intensity to the loading control band intensity.
 - Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay

This protocol is used to determine the effect of the synthesized PROTAC on the viability and proliferation of cancer cells.

Materials:



- Cancer cell line
- 96-well plates
- Cell culture medium
- Synthesized PROTAC
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
- Plate reader

Procedure:

- Cell Seeding:
 - Seed the cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well).
 - Allow the cells to adhere overnight.
- PROTAC Treatment:
 - Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
- Incubation:
 - Incubate the plates for a specified period (e.g., 72 hours).
- Viability Measurement:
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time.
 - Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle control.



 Plot the cell viability against the PROTAC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data

The following tables summarize representative quantitative data for SOS1 PROTAC degraders from the literature. This data can serve as a benchmark for evaluating the performance of PROTACs synthesized using **E3 Ligase Ligand-linker Conjugate 109**.

Table 1: Degradation Potency of SOS1 PROTACs

PROTAC	Cell Line	DC50 (nM)	Dmax (%)	Time (h)	E3 Ligase Recruited	Referenc e
P7	SW620	-	~64	6	Lenalidomi de (CRBN)	[9]
SIAIS5620 55	-	-	-	-	CRBN	[5]
PROTAC 23	KRAS- driven cancer cells	-	-	-	-	[6]
PROTAC SOS1 degrader-1	-	98.4	-	-	-	[10]

Note: DC50 is the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of degradation observed.

Table 2: Antiproliferative Activity of SOS1 PROTACs



PROTAC	Cell Line	IC50	Reference
P7	CRC PDO models	5-fold lower than BI3406	[9]
SIAIS562055	KRAS-mutant cancers	-	[5]
PROTAC 23	KRASG12C mutant cells	-	[6]
PROTAC SOS1 degrader-1	Cancer cells with various KRAS mutations	-	[10]

Note: IC50 is the concentration at which 50% of cell growth is inhibited. CRC PDO refers to Colorectal Cancer Patient-Derived Organoid.

Conclusion

E3 Ligase Ligand-linker Conjugate 109 is a valuable chemical tool for the development of potent and selective SOS1 PROTAC degraders. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation to synthesize, characterize, and evaluate the biological activity of novel PROTACs based on this conjugate. The successful degradation of SOS1 presents a promising therapeutic strategy for cancers driven by aberrant RAS signaling.

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